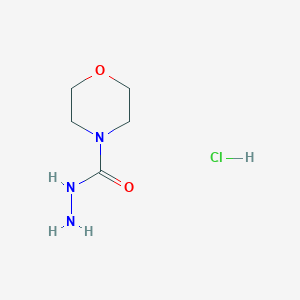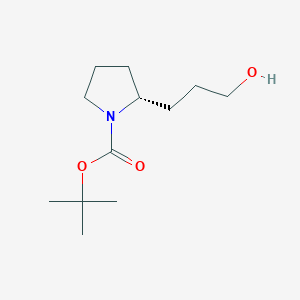![molecular formula C13H10ClNO4S2 B13063044 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate is a complex organic compound with the molecular formula C13H10ClNO4S2 and a molecular weight of 343.81 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a nicotinate moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and chloronicotinic acid derivatives . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate can be compared with other similar compounds, such as:
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate: This compound has a similar thieno[2,3-b]thiopyran ring system but with a different substituent on the aromatic ring.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares the 1,1-dioxide functionality but has a different core structure and is known for its antihypertensive properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10ClNO4S2 |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO4S2/c14-11-2-1-8(7-15-11)12(16)19-10-3-5-20-13-9(10)4-6-21(13,17)18/h1-3,5,7,10H,4,6H2 |
InChI-Schlüssel |
ZONUTLQYIFWKSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


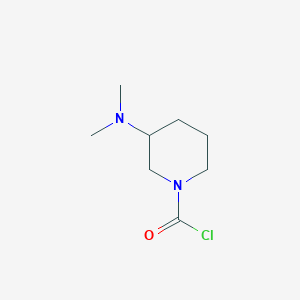



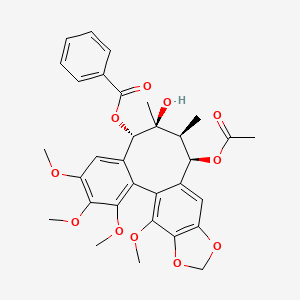


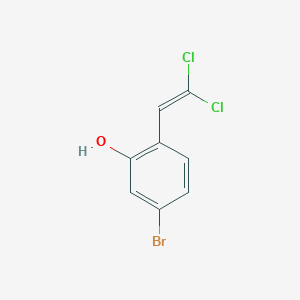
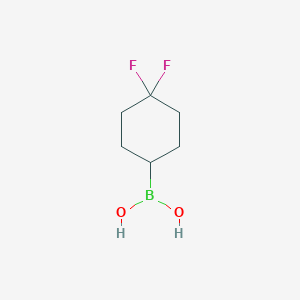

![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
